3-ethoxy-1-methyl-1H-pyrazol-4-amine
Description
3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1356543-43-5) is a pyrazole derivative characterized by an ethoxy group at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₆H₁₁N₃O (MW: 141.17 g/mol), with a SMILES notation of CCOC1=NN(C=C1N)C . Key physicochemical data include predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (128.1 Ų) and [M+Na]⁺ (138.8 Ų), derived from ion mobility spectrometry . The compound requires storage at 2–8°C under inert atmosphere due to sensitivity to light and moisture .
Properties
IUPAC Name |
3-ethoxy-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRBFXKOWOEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-43-5 | |
| Record name | 3-ethoxy-1-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between 3-ethoxy-1-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 3-Ethoxy-1-methyl-1H-pyrazol-4-amine | C₆H₁₁N₃O | 141.17 | Ethoxy (C3), Methyl (N1) | 1356543-43-5 |
| 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine | C₈H₁₅N₃O | 169.22 | Ethoxy (C5), Ethyl (C3), Methyl (N1) | 1497999-11-7 |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₄N₄ | 214.27 | Pyridinyl (C1), Cyclopropylamine (C4) | Not specified |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | Trifluoromethyl (C3), Ethyl (N1) | 188689-64-7 |
| 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine | C₁₂H₁₅N₃O₂ | 233.27 | Dimethoxyphenyl (C5), Methyl (N1) | 765286-75-7 |
Key Observations :
Physicochemical and Spectral Properties
Notes:
Q & A
What are the optimal synthetic methodologies for 3-ethoxy-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves alkylation or substitution reactions starting from pyrazole precursors. Key steps include:
- Alkylation : Reacting a pyrazole derivative with ethylating agents (e.g., ethyl halides) under basic conditions.
- Microwave-assisted synthesis : Recent advancements highlight improved yields and reduced reaction times using microwave irradiation .
Optimization Parameters : - Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Transition metals (e.g., copper bromide) or palladium on carbon for hydrogenation steps (e.g., nitro group reduction) .
- Temperature control : Reactions often proceed at 60–100°C, with microwave methods enabling lower thermal degradation .
How can structural elucidation and purity assessment of 3-ethoxy-1-methyl-1H-pyrazol-4-amine be systematically performed?
Basic Research Question
Characterization Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and molecular integrity. For example, pyrazole ring protons appear as distinct singlets (δ 7.4–8.0 ppm), while ethoxy groups show signals near δ 1.3–1.5 ppm (CH3) and δ 3.8–4.2 ppm (OCH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 155.1 [M+H]+) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry if single crystals are obtained (using software like SHELXL) .
What advanced strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like 3-ethoxy-1-methyl-1H-pyrazol-4-amine?
Advanced Research Question
Methodological Approaches :
- Functional Group Modification : Substituting ethoxy/methyl groups with halogens or bulkier moieties to assess bioactivity changes. For example, fluoroethyl analogs show enhanced enzyme inhibition .
- Biological Assays : Testing against targets like kinases or antimicrobial pathways. Pyrazole derivatives often exhibit activity via hydrogen bonding with catalytic residues .
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to receptors like cyclooxygenase-2 (COX-2) .
How can contradictory data in literature regarding physicochemical properties (e.g., solubility, melting point) be resolved experimentally?
Advanced Research Question
Resolution Strategies :
- Reproducibility Studies : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
- Analytical Cross-Validation : Combine differential scanning calorimetry (DSC) for melting points with HPLC for purity assessment.
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .
What are the common chemical reactions and derivatization pathways for 3-ethoxy-1-methyl-1H-pyrazol-4-amine?
Basic Research Question
Reaction Pathways :
- Nucleophilic Substitution : Replacement of the ethoxy group with amines or thiols.
- Oxidation : Conversion of the amine group to nitro or carbonyl derivatives using KMnO4 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole C4 position .
What mechanistic insights exist for the biological activity of 3-ethoxy-1-methyl-1H-pyrazol-4-amine, particularly in enzyme modulation?
Advanced Research Question
Proposed Mechanisms :
- Enzyme Inhibition : Pyrazole derivatives inhibit COX-2 by competing with arachidonic acid binding. Ethoxy groups enhance hydrophobic interactions .
- Receptor Antagonism : Structural analogs block serotonin receptors (5-HT3) via π-π stacking with aromatic residues .
- Antimicrobial Action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
How do substituent variations on the pyrazole ring influence spectroscopic and reactivity profiles?
Advanced Research Question
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro groups downfield-shift NMR signals and reduce nucleophilicity.
- Steric Hindrance : Bulky groups (e.g., cyclohexyl) slow reaction kinetics but improve metabolic stability .
- Hydrogen Bonding : Methoxy or amine groups enhance solubility and intermolecular interactions in crystal lattices .
What are the challenges in scaling up laboratory-scale synthesis to pilot production, and how are they addressed?
Advanced Research Question
Scale-Up Considerations :
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
- Catalyst Recovery : Use heterogeneous catalysts (e.g., Pd/C) to minimize metal contamination .
- Process Safety : Monitor exothermic reactions (e.g., alkylation) using in situ FTIR or calorimetry .
How is computational chemistry applied to predict the reactivity and stability of 3-ethoxy-1-methyl-1H-pyrazol-4-amine derivatives?
Advanced Research Question
Computational Tools :
- DFT Calculations : Predict reaction transition states and activation energies (e.g., Gaussian software).
- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .
- QSAR Models : Corrogate substituent electronic parameters (Hammett constants) with bioactivity data .
What interdisciplinary approaches integrate 3-ethoxy-1-methyl-1H-pyrazol-4-amine into materials science or catalysis?
Advanced Research Question
Interdisciplinary Applications :
- Coordination Chemistry : Pyrazole amines act as ligands for transition metal complexes (e.g., Cu(II) catalysts for oxidation reactions) .
- Polymer Science : Incorporate into conductive polymers for sensor development .
- Photocatalysis : Functionalized derivatives enhance light absorption in dye-sensitized solar cells (DSSCs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
